molecular formula C12H16ClNO3 B13606553 Tert-butyl 4-chloro-2-(hydroxymethyl)phenylcarbamate

Tert-butyl 4-chloro-2-(hydroxymethyl)phenylcarbamate

Cat. No.: B13606553
M. Wt: 257.71 g/mol
InChI Key: IZODQDROAPFZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-(hydroxymethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate is used as a protecting group for amines. It can be installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .

Biology and Medicine: This compound may be used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates. Its stability and reactivity make it suitable for various medicinal chemistry applications .

Industry: In the industrial sector, tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate can be used in the production of agrochemicals and other specialty chemicals. Its role as a protecting group allows for the efficient synthesis of target compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. Upon completion of the desired reactions, the carbamate protecting group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-ethanolamine
  • tert-Butyl N-(2-hydroxyethyl)carbamate

Comparison: While all these compounds serve as protecting groups for amines, tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate is unique due to the presence of the chloro-substituted phenyl ring and hydroxymethyl group. These functional groups provide additional reactivity and versatility in synthetic applications .

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

tert-butyl N-[4-chloro-2-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C12H16ClNO3/c1-12(2,3)17-11(16)14-10-5-4-9(13)6-8(10)7-15/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

IZODQDROAPFZPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.